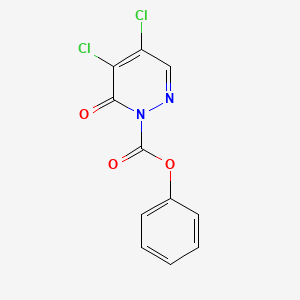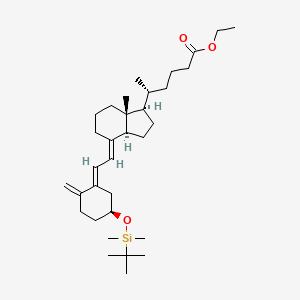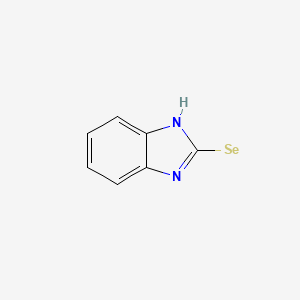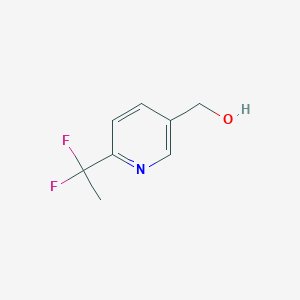
3-Pyridinemethanol, 6-(1,1-difluoroethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1,1-Difluoroethyl)-3-pyridinemethanol is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure imparts distinct characteristics, making it valuable in medicinal chemistry, agrochemicals, and material sciences.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,1-Difluoroethyl)-3-pyridinemethanol typically involves the introduction of the difluoroethyl group onto a pyridine ring. One common method is the nucleophilic fluorination of pyridine derivatives using difluoromethylating reagents. For instance, the reaction of 3-pyridinemethanol with 1,1-difluoroethyl chloride in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of 6-(1,1-Difluoroethyl)-3-pyridinemethanol may involve large-scale fluorination processes using advanced catalytic systems. Transition metal-catalyzed difluoromethylation reactions are often employed to achieve high yields and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
6-(1,1-Difluoroethyl)-3-pyridinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a methyl group.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 6-(1,1-Difluoroethyl)-3-pyridinecarboxaldehyde .
Applications De Recherche Scientifique
6-(1,1-Difluoroethyl)-3-pyridinemethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is explored for its potential use in drug design, particularly in the development of fluorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-(1,1-Difluoroethyl)-3-pyridinemethanol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The difluoroethyl group can mimic the steric and electronic features of other functional groups, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-6-(1,1-difluoroethyl)pyridine
- 6-(1,1-Difluoroethyl)-2-pyridinemethanol
- 6-(1,1-Difluoroethyl)-4-pyridinemethanol
Uniqueness
6-(1,1-Difluoroethyl)-3-pyridinemethanol is unique due to its specific substitution pattern on the pyridine ring, which can result in distinct chemical and biological properties compared to its analogs. The position of the difluoroethyl group can significantly influence the compound’s reactivity and interaction with biological targets .
Propriétés
Formule moléculaire |
C8H9F2NO |
|---|---|
Poids moléculaire |
173.16 g/mol |
Nom IUPAC |
[6-(1,1-difluoroethyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C8H9F2NO/c1-8(9,10)7-3-2-6(5-12)4-11-7/h2-4,12H,5H2,1H3 |
Clé InChI |
XJZLRBLBTCCSHG-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC=C(C=C1)CO)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


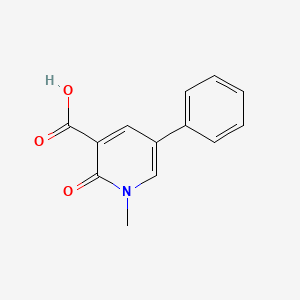
![[2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid](/img/structure/B13978189.png)
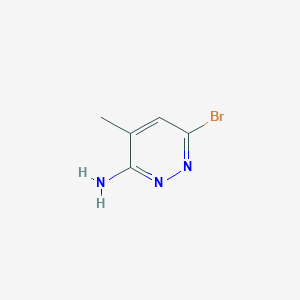
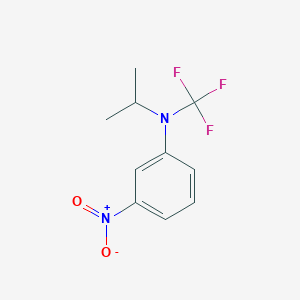
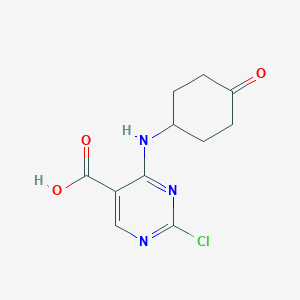
![{4-[(1-Methylethyl)amino]-5-[(methyloxy)carbonyl]-2-thienyl}boronic acid](/img/structure/B13978213.png)
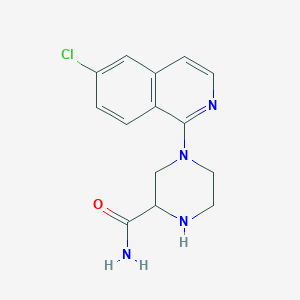
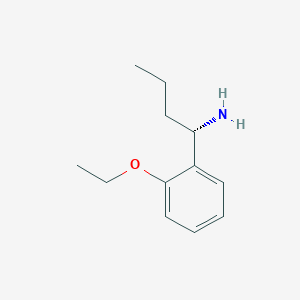
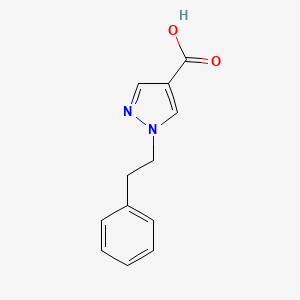
![6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13978240.png)
